3-Chloro-2-nitrobenzaldehyde
Overview
Description
3-Chloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO3 . Its average mass is 185.565 Da and its monoisotopic mass is 184.987976 Da .
Synthesis Analysis
The synthesis of 3-Chloro-2-nitrobenzaldehyde can be achieved from 3-chloro-2-nitrobenzyl alcohol. Pyridinium chlorochromate (67 g, 310 mmol) is added to a suspension of 3-chloro-2-nitrobenzyl alcohol (25 g, 129 mmol), molecular sieves (40 g), and diatomaceous earth (40 g) in DCM (500 ml). The reaction mixture is stirred at room temperature for 2 hours and then filtered over silica .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-nitrobenzaldehyde consists of a benzene ring substituted with a chlorine atom, a nitro group, and an aldehyde group .
Chemical Reactions Analysis
3-Chloro-2-nitrobenzaldehyde, like other nitrobenzaldehydes, can undergo nucleophilic aromatic substitution reactions . The nitro group is a strong electron-withdrawing group, which activates the benzene ring towards nucleophilic aromatic substitution.
Physical And Chemical Properties Analysis
3-Chloro-2-nitrobenzaldehyde has a molecular weight of 185.57 . It is typically stored under inert gas (nitrogen or argon) at 2-8°C . It appears as a yellow powder .
Scientific Research Applications
Spectroscopy and Molecular Structure Analysis
- FT-IR and FT-Raman Spectroscopy : A study conducted by Karunakaran and Balachandran (2012) utilized FT-IR and FT-Raman spectral measurements to analyze 4-chloro-3-nitrobenzaldehyde. They performed calculations to understand the molecule's stability, energy gap, and chemical activity, providing insights into its spectroscopic properties and potential applications in molecular structure analysis (Karunakaran & Balachandran, 2012).
Kinetics and Reaction Mechanisms
- Nitration Kinetics : Russo et al. (2017) explored the kinetics of benzaldehyde nitration under homogeneous conditions. Their study focused on the formation of 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, investigating the influence of mixed acid composition on yields and providing a reaction network with kinetic and thermodynamic parameters (Russo et al., 2017).
Organic Synthesis
- Synthesis of 3-Nitrobenzaldehyde : Lu Chun-xu (2007) detailed a method for synthesizing 3-nitrobenzaldehyde from 3-nitrotoluene, outlining optimal reaction conditions and achieving high purity and yield (Lu Chun-xu, 2007).
- Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) examined the use of alkaline carbons as catalysts in the condensation of benzaldehyde and its nitro-substituted variants, including 3-nitrobenzaldehyde. This study contributes to greener and cleaner methods in pharmaceutical and medical intermediate synthesis (Perozo-Rondón et al., 2006).
Photochemistry
- Chemical Actinometry : Galbavy, Ram, and Anastasio (2010) conducted a study on 2-nitrobenzaldehyde, closely related to 3-nitrobenzaldehyde, as a chemical actinometer for solution and ice photochemistry. They measured its light absorbance and photochemical properties, providing valuable data for its use in laboratory and field measurements (Galbavy et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHILFGJMAXBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482320 | |
Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-nitrobenzaldehyde | |
CAS RN |
22233-52-9 | |
Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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